(1-Butylnonyl)cyclohexane
Description
(1-Butylnonyl)cyclohexane is a branched cyclohexane derivative with a butylnonyl substituent (C₄H₉-C₉H₁₈) attached to the cyclohexane ring. While specific data on this compound are absent in the provided evidence, its structure suggests properties typical of branched aliphatic cyclohexanes. Such compounds are often used in industrial applications, including lubricants, solvents, or intermediates in organic synthesis. The long alkyl chain (butylnonyl group) likely confers high hydrophobicity and low polarity, influencing solubility and reactivity .
Properties
CAS No. |
13151-90-1 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
Synonyms |
(1-Butylnonyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is extrapolated from evidence on structurally related cyclohexane derivatives:
Table 1: Key Properties of Cyclohexane Derivatives
Key Findings :
Branching and Steric Effects: Branched derivatives like this compound may exhibit lower activity coefficients (γ∞) compared to linear alkanes due to reduced molecular packing efficiency, as seen in cyclohexane vs. hexane comparisons . Steric hindrance from bulky substituents (e.g., isopropyl groups) increases γ∞ values, as observed in (1-methylethyl)benzene vs. 1,3,5-trimethylbenzene .
Solubility and Extraction Efficiency: Cyclohexane-based solvents (e.g., cyclohexane:butyl acetate mixtures) outperform n-hexane in extracting polar compounds, suggesting that this compound’s hydrophobicity might limit its utility in polar extractions .
Synthetic and Safety Considerations: Brominated derivatives (e.g., (Bromomethyl)cyclohexane) require stringent safety protocols due to reactivity and toxicity, implying similar precautions for halogenated analogs of this compound .
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